![molecular formula C14H15N3O3 B252286 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide](/img/structure/B252286.png)
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. This compound is also known as OSI-420 or Erlotinib, which is a drug used for the treatment of non-small cell lung cancer. However,
Mecanismo De Acción
The mechanism of action of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. This compound binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules and ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide have been extensively studied. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, leading to the regression of tumors. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide in lab experiments include its high potency and specificity for EGFR inhibition, which allows for the selective targeting of cancer cells. However, the limitations of this compound include its potential toxicity and the development of drug resistance in cancer cells over time.
Direcciones Futuras
There are several future directions for the scientific research of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide. One potential direction is the development of novel analogs of this compound with improved potency and selectivity for EGFR inhibition. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the investigation of the molecular mechanisms underlying the development of drug resistance to this compound may lead to the development of new strategies for overcoming resistance and improving cancer treatment outcomes.
In conclusion, 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide is a chemical compound with potential applications in various biomedical studies, particularly in the field of cancer research. Its inhibition of EGFR activity has been shown to be an effective strategy for cancer treatment, and future research may lead to the development of novel analogs and combination therapies for improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide involves the condensation of 4-(3-chloro-4-fluorophenylamino)-6,7-bis(2-methoxyethoxy)quinazoline with 2-(2-hydroxyethyl)oxolan-2-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide has been extensively studied for its potential applications in various biomedical studies. This compound has been found to inhibit the activity of epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell proliferation and survival. EGFR is overexpressed in many types of cancer, including non-small cell lung cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.
Propiedades
Fórmula molecular |
C14H15N3O3 |
---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
4-oxo-N-(oxolan-2-ylmethyl)-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c18-13-10-5-1-2-6-11(10)16-12(17-13)14(19)15-8-9-4-3-7-20-9/h1-2,5-6,9H,3-4,7-8H2,(H,15,19)(H,16,17,18) |
Clave InChI |
UOCGAXREDCGFGD-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.